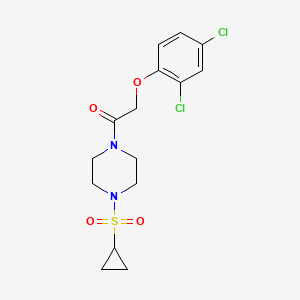
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone is a useful research compound. Its molecular formula is C15H18Cl2N2O4S and its molecular weight is 393.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone is a synthetic compound notable for its potential pharmacological applications. This article reviews the biological activity of the compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C18H26N2O4S
- Molecular Weight : 366.5 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and inflammatory pathways. The cyclopropylsulfonyl moiety is believed to enhance the compound's binding affinity to target proteins, thereby modulating their activity.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities:
- Anticonvulsant Activity : Preliminary studies suggest that derivatives of piperazine, including this compound, may possess anticonvulsant properties. The mechanism involves modulation of GABAergic transmission, which is crucial in controlling seizure activity.
- Antitumor Activity : Compounds with similar structural features have shown promise in inhibiting tumor cell proliferation. The presence of the dichlorophenoxy group is associated with increased cytotoxicity against various cancer cell lines.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.
Anticonvulsant Activity Study
A study examined the anticonvulsant effects of several piperazine derivatives in a picrotoxin-induced convulsion model. The results indicated that compounds similar to this compound significantly reduced seizure frequency and duration, suggesting a potential therapeutic application in epilepsy management .
Antitumor Activity Assessment
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including HT29 (colon cancer) and Jurkat (leukemia). The compound demonstrated an IC50 value comparable to standard chemotherapeutic agents, indicating strong antiproliferative activity. Structure-activity relationship (SAR) analyses revealed that modifications to the phenoxy group could enhance cytotoxicity .
Data Table: Biological Activities
Eigenschaften
IUPAC Name |
1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O4S/c16-11-1-4-14(13(17)9-11)23-10-15(20)18-5-7-19(8-6-18)24(21,22)12-2-3-12/h1,4,9,12H,2-3,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDAPEIXKHBMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













